2-Amino-4,5-difluorobenzaldehyde
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Overview
Description
2-Amino-4,5-difluorobenzaldehyde is an organic compound characterized by the presence of amino and aldehyde functional groups along with two fluorine atoms on the benzene ring
Mechanism of Action
Target of Action
Similar compounds such as fluorobenzaldehydes have been used to make a variety of schiff base compounds through a condensation reaction . These Schiff base compounds have shown antimicrobial properties .
Mode of Action
It is known that fluorobenzaldehydes can undergo oxidation reactions where the fluorine can be replaced . This suggests that 2-Amino-4,5-difluorobenzaldehyde may interact with its targets through similar chemical reactions.
Result of Action
Similar compounds have shown antimicrobial properties , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent reduction to introduce the amino group . The fluorine atoms can be introduced via halogen exchange reactions using appropriate fluorinating agents .
Industrial Production Methods: Industrial production of 2-Amino-4,5-difluorobenzaldehyde may involve large-scale halogen exchange reactions and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 2-amino-4,5-difluorobenzoic acid.
Reduction: Formation of 2-amino-4,5-difluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-4,5-difluorobenzaldehyde has diverse applications in scientific research:
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
Comparison: 2-Amino-4,5-difluorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups along with two fluorine atoms on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Properties
IUPAC Name |
2-amino-4,5-difluorobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMQLFXMHIFJKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665514 |
Source
|
Record name | 2-Amino-4,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172843-46-8 |
Source
|
Record name | 2-Amino-4,5-difluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20665514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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